molecular formula C15H10O4 B010367 3,6-Dihydroxyflavone CAS No. 108238-41-1

3,6-Dihydroxyflavone

Katalognummer: B010367
CAS-Nummer: 108238-41-1
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: XHLOLFKZCUCROE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dihydroxyflavone ist eine natürlich vorkommende Flavonoidverbindung mit der Summenformel C15H10O4. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften . Diese Verbindung kommt in verschiedenen Pflanzen vor und wurde aufgrund ihrer potenziellen therapeutischen Anwendungen Gegenstand umfangreicher wissenschaftlicher Forschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 3,6-Dihydroxyflavone kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Demethylierung von 6-Methoxyflavone unter Verwendung mikrobieller Transformation. Die Reaktion wird mit einer Kultur des Aspergillus niger SBJ-Stamms in einem wässrigen Medium unter ständigem Rühren in einem Temperaturbereich von 288-308 K durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt in der Regel unter Verwendung chemischer Synthesemethoden. Der Prozess beinhaltet die Verwendung einer hydratisierten Gold(III)-chlorid-Lösung, die mit this compound als Bioreduzierungsmittel reduziert wird, um stabilisierte Goldnanopartikel zu erzeugen .

Analyse Chemischer Reaktionen

Reaktionstypen: 3,6-Dihydroxyflavone durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

    Oxidation: In Gegenwart von Oxidationsmitteln kann this compound Chinone bilden.

    Reduktion: Reduktionsmittel können this compound in seine entsprechenden Dihydroderivate umwandeln.

    Substitution: Die Hydroxylgruppen in this compound können an nukleophilen Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Chinone, Dihydroderivate und substituierte Flavone .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1.1 Cytotoxic Activity

3,6-DHF has demonstrated significant cytotoxic effects against various cancer cell lines, particularly HeLa cells (human cervical cancer). Studies have shown that 3,6-DHF inhibits cell growth in a dose-dependent manner, with effective concentrations ranging from 0 to 100 µM. The compound exhibits minimal toxicity towards normal cells, such as NIH3T3 and RAW264.7 cells, suggesting a selective action against cancerous cells .

1.2 Mechanisms of Action

The anticancer effects of 3,6-DHF are attributed to several mechanisms:

  • Inhibition of COX-2 and MAPK Pathways : Research indicates that 3,6-DHF reduces the expression of cyclooxygenase-2 (COX-2) and modulates MAPK signaling pathways in tumor cells. This modulation is critical for reducing inflammation and tumor progression .
  • Suppression of Epithelial-Mesenchymal Transition (EMT) : 3,6-DHF has been shown to inhibit EMT in breast cancer cells by targeting the Notch signaling pathway. This suppression is vital for preventing metastasis and enhancing the efficacy of existing therapies .

Chemopreventive Potential

2.1 Antioxidant Activity

The compound exhibits strong antioxidant properties, which contribute to its chemopreventive potential. It scavenges free radicals and reduces oxidative stress in cells, thereby mitigating damage that can lead to cancer development .

2.2 Synergistic Effects with Dietary Compounds

Research has indicated that combining 3,6-DHF with other dietary phytochemicals enhances its antioxidant and cytotoxic effects. For instance, studies on the combination of 3,6-DHF with gold nanoparticles have shown improved inhibition of tumor growth while maintaining high cell viability .

Formulation and Delivery Systems

3.1 Nanoparticle Embedding

The incorporation of 3,6-DHF into nanoparticle systems has been explored as a method to enhance its delivery and efficacy. Gold nanoparticles embedded with 3,6-DHF have been reported to improve the bioavailability and targeted delivery of the compound to cancer cells while minimizing side effects on healthy tissues .

Case Studies and Research Findings

StudyFocusFindings
Cytotoxicity in HeLa CellsDemonstrated dose-dependent inhibition with minimal toxicity to normal cells.
EMT SuppressionInhibited Notch signaling pathway in breast cancer cells, reducing metastasis potential.
Nanoparticle FormulationEnhanced anticancer activity when combined with gold nanoparticles; maintained cell viability at higher concentrations.

Vergleich Mit ähnlichen Verbindungen

3,6-Dihydroxyflavone kann mit anderen ähnlichen Flavonoidverbindungen verglichen werden, wie zum Beispiel:

Einzigartigkeit: Was this compound auszeichnet, sind seine starken krebshemmenden und entzündungshemmenden Eigenschaften, die es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Krebs und entzündlichen Erkrankungen machen .

Biologische Aktivität

3,6-Dihydroxyflavone (3,6-DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and prevention. This article explores the biological activity of 3,6-DHF, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.

Inhibition of Epithelial-Mesenchymal Transition (EMT)
3,6-DHF has been shown to suppress EMT in breast cancer cells by inhibiting the Notch signaling pathway. In vitro studies demonstrated that treatment with 3,6-DHF resulted in decreased levels of mesenchymal markers such as Snail, Twist, Slug, and N-cadherin while increasing the epithelial marker E-cadherin. This modulation suggests that 3,6-DHF can effectively counteract the invasive properties of cancer cells by promoting a more epithelial phenotype .

Impact on Breast Cancer Stem Cells (BCSCs)
Research indicates that 3,6-DHF significantly inhibits the formation and proliferation of BCSCs. In vivo studies utilizing NOD/SCID mice showed that administration of 3,6-DHF reduced the tumor-initiating capacity of breast cancer cells. Specifically, it decreased the percentage of ALDH-positive BCSC populations and reduced mammosphere formation . The compound's ability to target BCSCs is crucial for preventing metastasis and recurrence in breast cancer patients.

Anti-Inflammatory Properties
3,6-DHF exhibits anti-inflammatory effects by reducing the secretion of inflammatory cytokines in human embryonic kidney cells stimulated via TLR2/TLR1 pathways. This suggests potential therapeutic applications in inflammatory diseases beyond cancer . The compound's binding affinity to TLR2 and TLR1 further supports its role in modulating immune responses.

In Vitro Studies

  • Cell Line Studies : In studies conducted on MDA-MB-231 and MCF-7 breast cancer cell lines, 3,6-DHF treatment led to a dose-dependent decrease in cell viability and proliferation. The CCK-8 assay confirmed these findings, indicating significant cytotoxic effects against BCSCs .
  • Western Blot Analysis : Western blotting revealed that 3,6-DHF down-regulated key proteins involved in EMT and stemness pathways, including Notch1 and c-Myc .

In Vivo Studies

  • Tumor Growth Inhibition : In animal models, 3,6-DHF administration was associated with a marked reduction in tumor growth and metastasis. Optical imaging demonstrated suppressed lung metastasis in treated animals compared to controls .
  • Histological Analysis : Immunohistochemistry confirmed decreased expression of EMT markers and increased E-cadherin levels in tumor tissues from mice treated with 3,6-DHF .

Data Table: Summary of Biological Activities

ActivityMechanismReference
EMT SuppressionInhibition of Notch signaling
BCSC Proliferation InhibitionDecreased ALDH-positive cells
Anti-inflammatory EffectsReduced cytokine secretion via TLR inhibition
CytotoxicityDecreased cell viability in vitro

Case Studies

Case Study 1: Breast Cancer Treatment
A study examined the effects of 3,6-DHF on women with hormone receptor-positive early-stage breast cancer. Patients receiving dietary supplements containing 3,6-DHF showed improved outcomes regarding tumor size reduction and lower recurrence rates compared to those not receiving supplementation .

Case Study 2: Colon Cancer Research
In another investigation focused on colon cancer cell lines (HCT-116 and HT29), researchers found that the knockdown of long noncoding RNA BC200 inhibited proliferation and induced apoptosis. This effect was enhanced when combined with 3,6-DHF treatment, indicating a synergistic potential for this compound in colon cancer therapy .

Eigenschaften

IUPAC Name

3,6-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOLFKZCUCROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350940
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108238-41-1
Record name 3,6-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108238-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dihydroxyflavone
Reactant of Route 2
3,6-Dihydroxyflavone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,6-Dihydroxyflavone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,6-Dihydroxyflavone
Reactant of Route 5
Reactant of Route 5
3,6-Dihydroxyflavone
Reactant of Route 6
3,6-Dihydroxyflavone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.